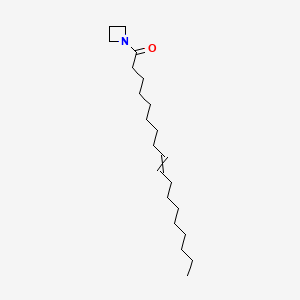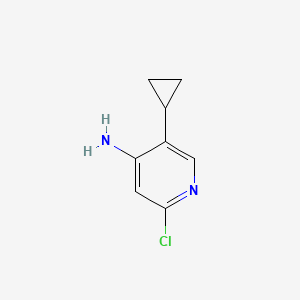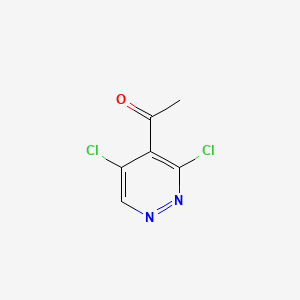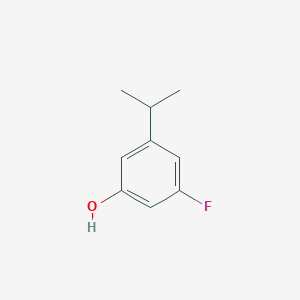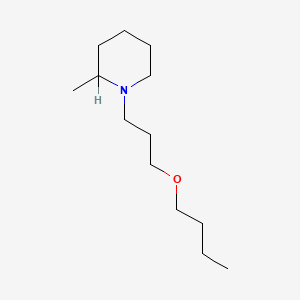![molecular formula C16H23BrN4O4S B13939034 tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)
tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a sulfonyl group, and a tert-butyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through condensation reactions involving carboxylic acids and amines, followed by cyclization.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Esterification: The tert-butyl ester is formed through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom allows for various substitution reactions, such as nucleophilic substitution with amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride.
Substitution Reagents: Amines, thiols, organometallic reagents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Amino derivatives, thio derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein-ligand interactions due to its unique structural features .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: A simpler analog used in organic synthesis and medicinal chemistry.
tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Another compound with a similar structure but different functional groups, used in synthetic chemistry.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A related compound with a thiadiazole ring, used in various chemical reactions.
Uniqueness: tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate stands out due to its combination of a pyrrole ring, sulfonyl group, and tert-butyl ester, which confer unique reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C16H23BrN4O4S |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tert-butyl 5-(2-amino-5-bromopyridin-3-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H23BrN4O4S/c1-16(2,3)25-15(22)20-6-10-8-21(9-11(10)7-20)26(23,24)13-4-12(17)5-19-14(13)18/h4-5,10-11H,6-9H2,1-3H3,(H2,18,19) |
InChI Key |
GUNLCUJUDRDLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)S(=O)(=O)C3=C(N=CC(=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
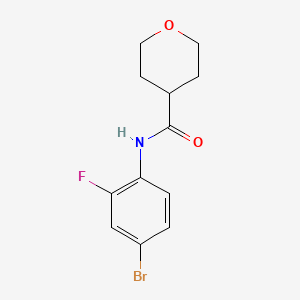
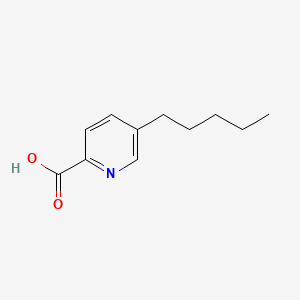
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
